molecular formula C24H23FN2O5 B2965514 Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 868678-95-9

Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B2965514
CAS No.: 868678-95-9
M. Wt: 438.455
InChI Key: KBUUONCPGSTUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that features a combination of fluorobenzyl, dihydropyridine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the dihydropyridine core. This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the dihydropyridine intermediate. The final step involves esterification to form the butyl benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom in the fluorobenzyl group.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The dihydropyridine core can interact with calcium channels, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-(1-((2-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
  • Butyl 4-(1-((2-bromobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
  • Butyl 4-(1-((2-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Uniqueness

The presence of the fluorine atom in Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. These features can enhance the compound’s stability and reactivity compared to its analogs with different substituents.

Properties

IUPAC Name

butyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5/c1-2-3-15-31-24(30)17-10-12-19(13-11-17)26-22(28)20-8-6-14-27(23(20)29)32-16-18-7-4-5-9-21(18)25/h4-14H,2-3,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUUONCPGSTUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.